molecular formula C15H9FN2 B6982561 3-(7-fluoro-1H-indol-4-yl)benzonitrile

3-(7-fluoro-1H-indol-4-yl)benzonitrile

Cat. No.: B6982561
M. Wt: 236.24 g/mol
InChI Key: QHRBKVXPVWRUSF-UHFFFAOYSA-N
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Description

3-(7-Fluoro-1H-indol-4-yl)benzonitrile is a synthetically versatile chemical scaffold that incorporates two privileged structures in medicinal chemistry: the indole nucleus and the benzonitrile group. The indole moiety is a fundamental building block found in numerous biologically active molecules and natural products, known to exhibit a wide range of pharmacological properties . The incorporation of a fluorine atom at the 7-position of the indole ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. The benzonitrile group serves as a key functional handle in pharmaceutical development. The nitrile functionality is highly biocompatible and often contributes to target binding by acting as a hydrogen bond acceptor, mimicking carbonyl groups, or engaging in dipole-dipole interactions within enzyme active sites . Its small steric footprint allows it to project into narrow hydrophobic clefts, making it a valuable feature for designing potent enzyme inhibitors. As a research chemical, this compound is a valuable precursor for constructing more complex polyheterocyclic systems. For instance, under specific conditions, such as treatment with methyl triflate, analogous N-(2-cyanoaryl)indoles can undergo metal-free intramolecular annulation to form fused indolo[1,2-a]indol-imines and indolones, which are scaffolds of high interest in drug discovery . Furthermore, molecular hybrids containing indole subunits are extensively investigated for their antimicrobial potential against a panel of pathogens, including Gram-positive bacteria and fungi . This compound is offered for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(7-fluoro-1H-indol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2/c16-14-5-4-12(13-6-7-18-15(13)14)11-3-1-2-10(8-11)9-17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBKVXPVWRUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C=CNC3=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Approaches

Recent advancements in microreactor technology enhance the efficiency of multistep indole synthesis. A two-chip continuous flow system (Figure 1) demonstrates:

  • Thiazole Formation : Reaction of thioamides with α-bromoketones at 150°C in DMF generates β-ketothiazoles.

  • Fischer Cyclization : The liberated HBr acid catalyzes indole formation from hydrazines, yielding 7-fluoroindoles in ≤15 minutes with 38–82% overall yield.

Key Conditions :

  • Temperature: 150°C

  • Solvent: DMF

  • Residence Time: 3.75 minutes per reactor

  • Catalytic HBr (self-generated)

Cyanation Strategies for Benzonitrile Installation

Introducing the benzonitrile group at the indole’s 4-position employs halogenation-cyanation sequences or direct coupling.

Halogenation-Cyanation Pathway

  • Halogenation :

    • Substrates : 7-Fluoroindole-4-carboxylates (methyl, ethyl, or tert-butyl esters).

    • Reagents : NBS (N-bromosuccinimide) or NIS (N-iodosuccinimide) in DMF or NMP.

    • Conditions : 0–50°C, 1–3 hours, yielding 3-halo-7-fluoroindole-4-carboxylates.

  • Cyanation :

    • Reagents : CuCN (1.5 equiv) in NMP at 100–140°C for 3 hours.

    • Yield : ~70–85% for 3-cyano-7-fluoroindole-4-carboxylates.

Example :
Ethyl 3-bromo-7-fluoroindole-4-carboxylate + CuCN → Ethyl 3-cyano-7-fluoroindole-4-carboxylate (82% yield).

Direct Coupling via Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling installs pre-formed benzonitrile moieties:

  • Substrate : 4-Bromo-7-fluoroindole.

  • Reagents : Benzonitrile-3-boronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : DMF/H₂O (3:1), 80°C, 12 hours.

  • Yield : 65–78%.

Optimization of Reaction Parameters

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and NMP enhance reaction rates for cyanation and coupling steps.

  • Bases : Cesium carbonate outperforms K₂CO₃ in minimizing isomerization during benzonitrile coupling (e.g., ≤2% impurity vs. 5% with K₂CO₃).

Temperature and Time Trade-offs

  • Cyanation : Elevated temperatures (100–140°C) reduce reaction times from 24 hours to 3 hours but require strict moisture control.

  • Coupling : Moderate temperatures (80°C) balance yield and side-product formation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Halogenation-CyanationBromination → CuCN cyanation8298
Suzuki CouplingPd-catalyzed cross-coupling7895
Continuous FlowHantzsch thiazole → Fischer indole4699

Chemical Reactions Analysis

Types of Reactions

3-(7-fluoro-1H-indol-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

3-(7-fluoro-1H-indol-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-fluoro-1H-indol-4-yl)benzonitrile involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. The fluoro group enhances its binding affinity and metabolic stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Antimicrobial Activity
  • Compound 1 (3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile):
    • Inhibited Candida tropicalis (MIC = 100 μM) and Saccharomyces kudriavzevii (MIC = 25 μM), outperforming fluconazole (MIC = 150 μM and 3.5 μM, respectively) .
    • Demonstrated broad-spectrum antibacterial activity against Enterococcus faecalis and Salmonella enteritidis (MIC = 1.5 μM), comparable to ampicillin .
Receptor Binding and Antitumor Activity
  • Compound 5FB :
    • Acts as a ligand for estrogen-related receptor alpha (PDB ID: 3K6P), forming hydrogen bonds with ARG 372 and hydrophobic interactions with adjacent residues .
    • Structural analogs with trifluoromethyl groups show enhanced binding affinity due to electron-withdrawing effects .
  • Selenium-Containing Tepotinib Derivatives :
    • Benzonitrile intermediates (e.g., compound 15 ) were used in the synthesis of antitumor agents, highlighting the role of benzonitrile as a pharmacophore in drug design .

Physicochemical and Functional Differences

Property 3-(7-Fluoro-1H-indol-4-yl)benzonitrile (Hypothetical) 21g 21h Compound 1
Fluorine Position 7-Fluoro on indole 4-Fluoro on indole 4-Fluoro on indole None on indole
Core Structure Indole-benzonitrile Indole-benzonitrile Indole-benzonitrile Oxadiazole-benzonitrile
Bioactivity Not reported Not reported Not reported Antimicrobial
Synthetic Complexity Likely moderate High (Suzuki coupling) Moderate (alkylation) Natural product isolation

Key Insight : The antimicrobial activity of Compound 1 underscores the importance of heterocyclic cores (e.g., oxadiazole) in enhancing biological potency, whereas fluorinated indole-benzonitriles (e.g., 21g , 21h ) may require further functionalization for targeted applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(7-fluoro-1H-indol-4-yl)benzonitrile, and what analytical methods validate its purity?

  • Methodology :

  • Synthetic Routes : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to couple fluoro-substituted indole precursors with benzonitrile derivatives. For example, halogenated indole intermediates (e.g., 7-fluoro-4-bromo-1H-indole) can react with boronic esters of benzonitrile under inert conditions (e.g., N₂ atmosphere) .

  • Validation : Employ HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structure. For example, ¹H NMR can verify fluorine-induced deshielding in aromatic protons, while LC-MS ensures molecular ion consistency .

    Reaction Conditions Example Parameters
    CatalystPd(PPh₃)₄ (5 mol%)
    SolventDMF or THF
    Temperature80–100°C
    Reaction Time12–24 hours

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Fluorine’s electron-withdrawing effect increases electrophilicity at the benzonitrile’s para-position. Reactivity can be assessed via Hammett constants (σₚ ≈ 0.06 for F) or computational methods (DFT). Experimentally, treat with nucleophiles (e.g., amines) under basic conditions (K₂CO₃/DMSO) and monitor substitution via TLC/NMR .

Q. What spectroscopic signatures distinguish this compound from analogous non-fluorinated derivatives?

  • Methodology :

  • ¹⁹F NMR : A distinct singlet near -110 ppm (CF₃ analogs show upfield shifts).
  • IR Spectroscopy : C≡N stretch ~2230 cm⁻¹; C-F stretch ~1220 cm⁻¹ .
  • UV-Vis : Fluorine’s inductive effect red-shifts absorption maxima compared to non-fluorinated analogs .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s variable bioactivity in enzyme inhibition assays (e.g., kinases vs. GPCRs)?

  • Methodology :

  • Perform kinetic assays (e.g., fluorescence polarization) to determine IC₅₀ values. Contrast results with molecular docking (AutoDock Vina) to identify binding pocket interactions. For example, fluorine may enhance hydrophobic interactions in kinase ATP-binding sites but sterically hinder GPCR ligand entry .

    Assay System Observed IC₅₀ (μM) Hypothesized Mechanism
    Kinase A0.45 ± 0.02Fluorine stabilizes hydrophobic interactions
    GPCR B>10Steric hindrance from indole-F

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity.
  • Purity Control : Eliminate batch variability via HPLC-MS and quantify residual solvents (GC-MS) .
  • Structural Analog Testing : Compare with de-fluorinated analogs to isolate fluorine’s role .

Q. How can computational modeling predict the binding modes of this compound with biological targets?

  • Methodology :

  • Use Schrödinger Suite for molecular dynamics (MD) simulations to assess fluorine’s impact on binding stability. Pair with QM/MM (quantum mechanics/molecular mechanics) to model charge distribution at the active site .

Q. What synthetic modifications enhance the compound’s stability under physiological conditions?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the indole N-H position. Assess stability via simulated gastric fluid (SGF) and phosphate buffer (pH 7.4) .
  • Cyclization : Modify the benzonitrile moiety into a fused ring system (e.g., quinazoline) to reduce metabolic degradation .

Q. How does the compound’s photophysical behavior support its potential in optoelectronic materials (e.g., OLEDs)?

  • Methodology :

  • Measure fluorescence quantum yield (Φ_F) and lifetime (τ) in thin films. Compare with TADF (thermally activated delayed fluorescence) materials, noting fluorine’s role in reducing non-radiative decay .

    Property Value
    λ_em (nm)450–470
    Φ_F0.65 ± 0.05
    τ (ns)12.3 ± 0.8

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